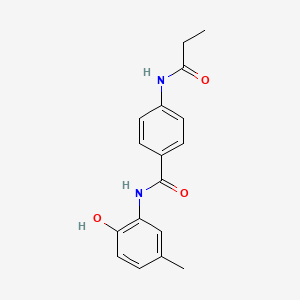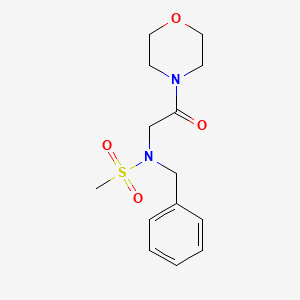
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide, also known as BMS-986205, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMS-986205 is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the signaling pathways of several cytokines involved in immune responses.
Mecanismo De Acción
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of several cytokines involved in immune responses. Upon binding of a cytokine to its receptor, the JAK enzymes are activated, leading to the phosphorylation of downstream signaling molecules such as STATs. N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling pathways of several cytokines involved in immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of several autoimmune diseases. This reduction in cytokine production leads to a decrease in inflammation and immune-mediated tissue damage. This compound has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide is its high selectivity for TYK2, which reduces the risk of off-target effects. This compound also has a favorable safety profile in animal studies, making it a promising candidate for further clinical development. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. Further studies are needed to optimize the dosing regimen and formulation of this compound to maximize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide. One area of interest is the potential use of this compound as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies that target multiple cytokine signaling pathways, which may lead to more effective treatment of autoimmune diseases. Additionally, further studies are needed to optimize the dosing regimen and formulation of this compound to maximize its therapeutic potential. Overall, this compound shows great promise as a potential treatment for autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromoethyl morpholine with benzylamine to form N-benzyl-2-morpholin-4-yl-2-oxoethylamine. The resulting amine is then reacted with methanesulfonyl chloride in the presence of a base to form this compound. The final product is obtained in high yield and purity, making it suitable for use in medicinal chemistry research.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide has shown promising results in preclinical studies as a potential treatment for several autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The selective inhibition of TYK2 by this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of these diseases. This compound has also been shown to have a favorable safety profile in animal studies, making it a promising candidate for further clinical development.
Propiedades
IUPAC Name |
N-benzyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16(11-13-5-3-2-4-6-13)12-14(17)15-7-9-20-10-8-15/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBSOLNVYCEFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
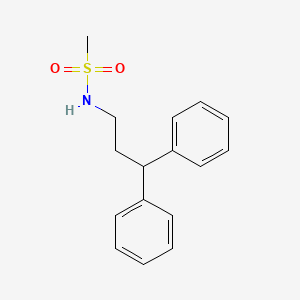
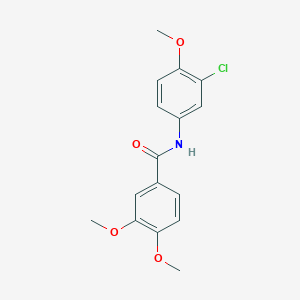
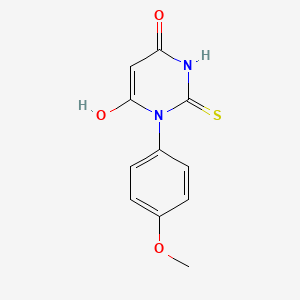
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)
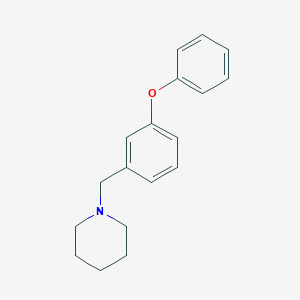
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)
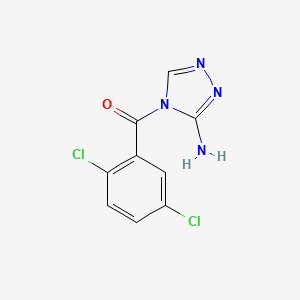
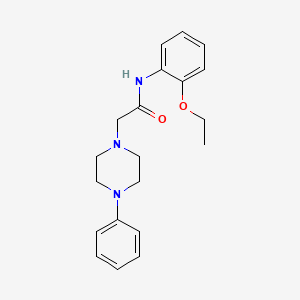
![4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5849020.png)
![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5849024.png)
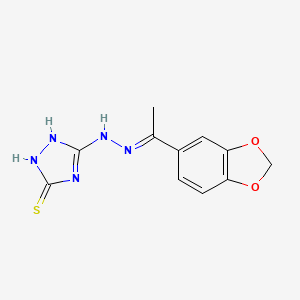
![N-[4-(aminosulfonyl)phenyl]-4-isopropylbenzamide](/img/structure/B5849041.png)
